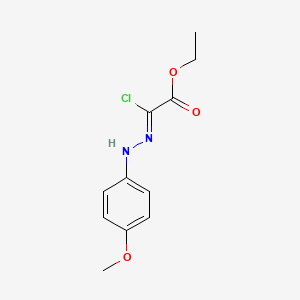
N-etil-2,6-dimetil-anilina
Descripción general
Descripción
N-ethyl-2,6-dimethylaniline is a derivative of 2,6-dimethylaniline . It is an organic compound and a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This compound is colorless when pure, but commercial samples are often yellow .
Synthesis Analysis
2,6-Dimethylaniline, a key starting material, is used in the synthesis of many classes of drugs, such as anesthetics drugs Lidocaine (Xylocaine®), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine, and anti-anginal drug like Ranolazine and anti-diarrheal drug like Lidamidine . It is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst .Molecular Structure Analysis
The molecular formula of N-ethyl-2,6-dimethylaniline is C10H15N . It contains a total of 26 bonds; 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aromatic) .Chemical Reactions Analysis
Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as explosive . It is lithiated with butyllithium .Physical and Chemical Properties Analysis
2,6-Dimethylaniline has a density of 0.956 g/mL, a melting point of 2 °C, and a boiling point of 194 °C . It is soluble in water at 2% (20°C) and has a vapor pressure of 1 mmHg (20°C) .Aplicaciones Científicas De Investigación
Síntesis de Fármacos Anestésicos
N-etil-2,6-dimetil-anilina: es un material de partida clave en la síntesis de varios fármacos anestésicos como Lidocaína, Bupivacaína, Mepivacaína, Etidocaína, Ropivacaína, Pirrocaína y Xilazina . Estos medicamentos se utilizan ampliamente para la anestesia local y el control del dolor durante los procedimientos quirúrgicos.
Producción de Medicamentos Antianginosos
Este compuesto también se utiliza en la producción de Ranolazina, un medicamento antianginoso . La ranolazina se utiliza para tratar la angina de pecho crónica y funciona mejorando el flujo sanguíneo para ayudar al corazón a trabajar de manera más eficiente.
Desarrollo de Fármacos Antidiarreicos
En el campo de los tratamientos gastrointestinales, This compound participa en el desarrollo de fármacos antidiarreicos como Lidamida . Esta aplicación destaca su papel en la creación de medicamentos que controlan los síntomas de la diarrea.
Análisis Cromatográfico
El compuesto se utiliza en métodos cromatográficos para detectar y cuantificar impurezas en productos farmacéuticos. Es particularmente conocido por su uso en un método de cromatografía líquida de ultra rendimiento (UPLC) de fase inversa, que puede detectar impurezas a niveles muy bajos, mejorando el perfil de seguridad de los medicamentos .
Síntesis de Heterociclos
This compound: sirve como un sintón versátil en la síntesis de heterociclos . Los compuestos heterocíclicos son cruciales en el desarrollo de nuevos productos farmacéuticos, agroquímicos y tintes.
Funcionalización de Sistemas Acíclicos
También se emplea en la funcionalización de sistemas acíclicos, que es un proceso fundamental en la síntesis orgánica. Esto incluye la aminación, la formilación y la introducción de varios grupos funcionales esenciales para crear moléculas orgánicas complejas .
Safety and Hazards
2,6-Dimethylaniline is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is suspected of causing cancer. It is harmful to aquatic life and toxic to aquatic life with long-lasting effects .
Direcciones Futuras
The electrochemical oxidation of amines, including N-ethyl-2,6-dimethylaniline, is an essential alternative to the conventional chemical transformation that provides critical routes for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals . This area of research is expected to continue to evolve and expand in the future .
Mecanismo De Acción
- Primary Targets : N-ethyl-2,6-dimethylaniline (DMA) is involved in lidocaine metabolism. It shares similarities with lidocaine’s hydrophobic moiety and may interact with similar targets .
Target of Action
Mode of Action
Análisis Bioquímico
Biochemical Properties
N-ethyl-2,6-dimethylaniline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with flavin-dependent N-hydroxylating enzymes, which are involved in the production of secondary metabolites such as siderophores and antimicrobial agents . These interactions often involve the transfer of oxygen to the amine group, leading to the formation of N-hydroxy compounds. Additionally, N-ethyl-2,6-dimethylaniline can undergo oxidation and hydroxylation reactions, which are catalyzed by cytochrome P450 enzymes . These reactions are essential for the compound’s metabolism and its subsequent biochemical effects.
Cellular Effects
N-ethyl-2,6-dimethylaniline has been shown to influence various cellular processes. In cultured mammalian cells, it has been found to induce genotoxic effects, primarily through the generation of reactive oxygen species (ROS) . These ROS can cause DNA strand breaks and mutations, leading to altered gene expression and cellular dysfunction. Furthermore, N-ethyl-2,6-dimethylaniline can affect cell signaling pathways by modulating the activity of specific enzymes and proteins involved in these pathways. This modulation can result in changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of N-ethyl-2,6-dimethylaniline involves several key interactions at the molecular level. The compound can bind to specific enzymes, such as cytochrome P450, leading to enzyme inhibition or activation . This binding can alter the enzyme’s activity and subsequently affect the metabolic pathways in which the enzyme is involved. Additionally, N-ethyl-2,6-dimethylaniline can interact with DNA, leading to changes in gene expression. These interactions are often mediated by the formation of ROS, which can cause oxidative damage to DNA and other cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-ethyl-2,6-dimethylaniline can change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH . Over time, N-ethyl-2,6-dimethylaniline can degrade into different metabolites, which may have distinct biochemical effects. Long-term exposure to the compound in in vitro or in vivo studies has been associated with persistent changes in cellular function, including sustained oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of N-ethyl-2,6-dimethylaniline vary with different dosages in animal models. At lower doses, the compound may have minimal or no adverse effects. At higher doses, it has been shown to induce toxic effects, including carcinogenicity . In studies involving RasH2 mice, high doses of N-ethyl-2,6-dimethylaniline promoted the development of nasal proliferative lesions and adenomas . These findings suggest that the compound’s toxicity is dose-dependent and that careful consideration of dosage is essential in experimental settings.
Metabolic Pathways
N-ethyl-2,6-dimethylaniline is involved in several metabolic pathways, including N-demethylation, N-oxidation, and ring hydroxylation . These metabolic reactions are primarily catalyzed by cytochrome P450 enzymes and result in the formation of various metabolites. The compound’s metabolism is also linked to the lidocaine metabolism pathway, where it serves as an intermediate . The metabolic flux and levels of metabolites can be influenced by the presence of specific enzymes and cofactors involved in these pathways.
Transport and Distribution
Within cells and tissues, N-ethyl-2,6-dimethylaniline is transported and distributed through various mechanisms. The compound’s distribution is influenced by factors such as blood perfusion, tissue binding, and membrane permeability . It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in certain tissues. The distribution equilibrium between blood and tissue is reached more rapidly in richly vascularized areas .
Subcellular Localization
The subcellular localization of N-ethyl-2,6-dimethylaniline can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes. The localization of N-ethyl-2,6-dimethylaniline within cells can influence its biochemical effects and overall cellular function.
Propiedades
IUPAC Name |
N-ethyl-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-4-11-10-8(2)6-5-7-9(10)3/h5-7,11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPVPGPVBZRARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501774 | |
| Record name | N-Ethyl-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769-23-3 | |
| Record name | N-Ethyl-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
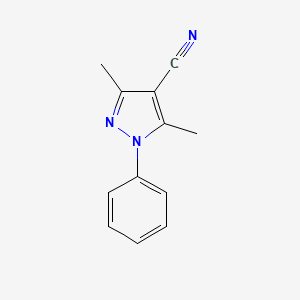
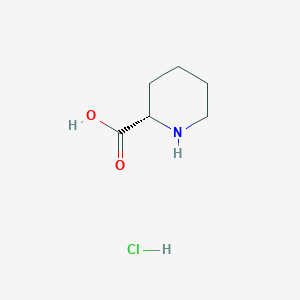
![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)

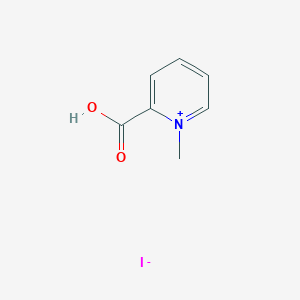
![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)
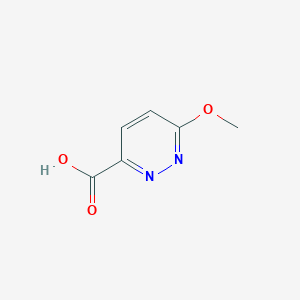

![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)
